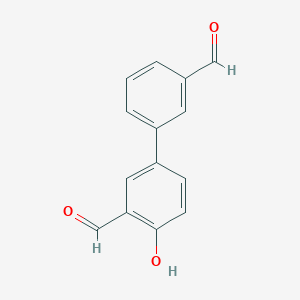
5-(2,3-Dimethylphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,3-Dimethylphenyl)-2-formylphenol, 95% (hereafter referred to as 5-DMPFP) is a powerful phenolic compound with a wide range of applications in the fields of medicine and chemistry. It is a white crystalline solid with a melting point of 231-232°C. 5-DMPFP is a compound used in the synthesis of various pharmaceuticals, and is also used for its antioxidant and anti-inflammatory properties.
科学研究应用
5-DMPFP has a wide range of applications in the fields of medicine and chemistry. It is used as an antioxidant and anti-inflammatory agent in the synthesis of various pharmaceuticals. It is also used as a reagent in the synthesis of other compounds, such as 2-acetyl-5-(2,3-dimethylphenyl)-2-formylphenol. In addition, 5-DMPFP has been used in the synthesis of polymers and has been found to be a useful intermediate in the synthesis of poly(ethylene glycol)s.
作用机制
5-DMPFP is a phenolic compound and is believed to act as an antioxidant and anti-inflammatory agent by scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory cytokines. It is also believed to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
5-DMPFP has been found to possess antioxidant and anti-inflammatory properties in vitro and in vivo. In vitro studies have shown that 5-DMPFP scavenges ROS and inhibits the production of pro-inflammatory cytokines. In addition, it has been found to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as COX-2 and LOX. In vivo studies have demonstrated that 5-DMPFP has anti-inflammatory and antioxidant effects in animal models of inflammation and oxidative stress.
实验室实验的优点和局限性
The advantages of using 5-DMPFP in lab experiments include its availability, low cost, and ease of synthesis. In addition, its antioxidant and anti-inflammatory properties make it a useful reagent for the synthesis of pharmaceuticals and other compounds. The limitations of using 5-DMPFP in lab experiments include its toxicity, which can be a concern when handling the compound.
未来方向
The potential future directions of research into 5-DMPFP include further investigation into its antioxidant and anti-inflammatory properties, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. In addition, further research into the toxicity of 5-DMPFP could be conducted in order to better understand the potential risks associated with its use in lab experiments. Finally, research into the potential synergistic effects of 5-DMPFP in combination with other compounds could be conducted in order to explore its potential therapeutic applications.
合成方法
5-DMPFP can be synthesized from the reaction of 2,3-dimethylphenol and formaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is carried out at room temperature in a solvent such as methanol or ethanol. The reaction is typically carried out in a three-necked round-bottomed flask equipped with a reflux condenser, a thermometer, and a stirrer. The reaction is then monitored until the desired product is obtained.
属性
IUPAC Name |
4-(2,3-dimethylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-4-3-5-14(11(10)2)12-6-7-13(9-16)15(17)8-12/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFMXOSRTGFIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685056 |
Source


|
| Record name | 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethylphenyl)-2-formylphenol | |
CAS RN |
1261930-16-8 |
Source


|
| Record name | 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














